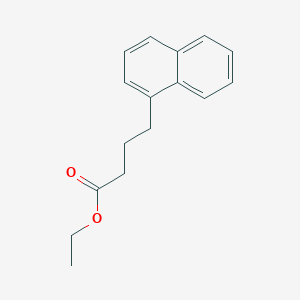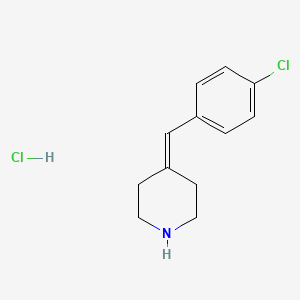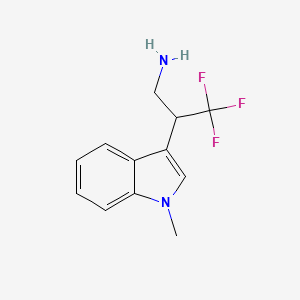
1-Benzyl-1,2-dihydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-苄基-1,2-二氢喹啉-3-腈是一种杂环化合物,属于喹啉类。它的特点是喹啉核心结构,氮原子连接苄基,第三个碳位连接氰基。
准备方法
合成路线和反应条件: 1-苄基-1,2-二氢喹啉-3-腈的合成通常涉及适当的苄胺与喹啉衍生物的缩合反应。一种常见的方法是苄胺与2-氯喹啉-3-腈在碱性条件下反应。反应通常在碱存在下进行,例如氢化钠或碳酸钾,在非质子溶剂如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 中进行。 反应混合物加热以促进目标产物的形成 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。 此外,采用绿色化学原理,例如使用可回收的催化剂和溶剂,可以使该过程更具可持续性 .
化学反应分析
反应类型: 1-苄基-1,2-二氢喹啉-3-腈会发生各种化学反应,包括:
氧化: 该化合物可以被氧化,形成具有不同官能团的喹啉衍生物。
还原: 还原反应可以将氰基转化为胺或其他官能团。
取代: 在适当的条件下,苄基可以被其他烷基或芳基取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 或在钯催化剂存在下的氢气 (H₂)。
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成喹啉-3-羧酸衍生物,而还原可能会生成胺衍生物 .
科学研究应用
1-苄基-1,2-二氢喹啉-3-腈在科学研究中具有广泛的应用:
化学: 它可以用作合成更复杂的杂环化合物的构建块。
生物学: 研究表明该化合物具有潜在的生物活性,包括抗菌和抗癌特性。
医学: 目前正在进行研究,探索将其用作开发新型治疗剂的先导化合物。
工业: 它用于开发具有特定电子和光学性能的材料.
作用机制
1-苄基-1,2-二氢喹啉-3-腈的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性。例如,它可能抑制参与细胞增殖的某些酶,从而导致其潜在的抗癌作用。 确切的途径和分子靶标仍在研究中,但研究表明它可能干扰 DNA 合成和修复机制 .
类似化合物:
1,2-二氢喹啉-3-腈: 缺少苄基,但共享喹啉核心结构。
1-苄基喹啉-3-腈: 结构相似,但没有二氢修饰。
喹啉-3-腈: 最简单的形式,没有苄基或二氢修饰。
独特性: 1-苄基-1,2-二氢喹啉-3-腈的独特性在于同时存在苄基和氰基,赋予其独特的化学和生物学特性。
相似化合物的比较
1,2-Dihydroquinoline-3-carbonitrile: Lacks the benzyl group but shares the quinoline core structure.
1-Benzylquinoline-3-carbonitrile: Similar structure but without the dihydro modification.
Quinoline-3-carbonitrile: The simplest form, without benzyl or dihydro modifications.
Uniqueness: 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
85749-95-7 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC 名称 |
1-benzyl-2H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H14N2/c18-11-15-10-16-8-4-5-9-17(16)19(13-15)12-14-6-2-1-3-7-14/h1-10H,12-13H2 |
InChI 键 |
MFHVDCQTINEIRL-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2N1CC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)

![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)





![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)




![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
